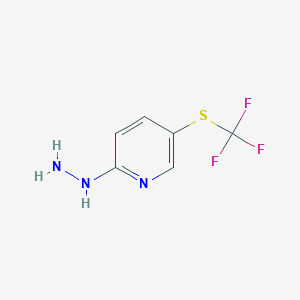

2-Hydrazinyl-5-((trifluoromethyl)thio)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydrazinyl-5-((trifluoromethyl)thio)pyridine is a chemical compound with the molecular formula C6H6F3N3S It is a derivative of pyridine, characterized by the presence of a hydrazinyl group at the 2-position and a trifluoromethylthio group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5-((trifluoromethyl)thio)pyridine typically involves the introduction of the hydrazinyl and trifluoromethylthio groups onto a pyridine ring. One common method involves the reaction of 2-chloro-5-((trifluoromethyl)thio)pyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-((trifluoromethyl)thio)pyridine can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azo compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-Hydrazinyl-5-((trifluoromethyl)thio)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biochemical assays and as a probe for studying enzyme activities.

Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-((trifluoromethyl)thio)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

- 2-Hydroxy-5-((trifluoromethyl)thio)pyridine

- 2-Amino-5-((trifluoromethyl)thio)pyridine

- 2-Methyl-5-((trifluoromethyl)thio)pyridine

Uniqueness

2-Hydrazinyl-5-((trifluoromethyl)thio)pyridine is unique due to the presence of both hydrazinyl and trifluoromethylthio groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

2-Hydrazinyl-5-((trifluoromethyl)thio)pyridine is a heterocyclic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound, characterized by its unique trifluoromethylthio and hydrazine functional groups, has garnered attention for its promising applications as an anti-tubercular agent and its interactions with various biological targets.

Chemical Structure

The molecular formula of this compound is C₇H₈F₃N₃S. The presence of three fluorine atoms and a sulfur atom contributes to its lipophilicity and potential bioactivity. The structural representation highlights the significance of the trifluoromethylthio group, which enhances the compound's pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily as follows:

- Antibacterial Activity : The compound has shown efficacy against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis.

- Anti-tubercular Potential : Studies have demonstrated that this compound could inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating potent activity against both sensitive and resistant strains .

The mechanism by which this compound exerts its biological effects is hypothesized to involve interactions with specific enzymes or receptors within bacterial metabolism. This interaction leads to the inhibition of essential metabolic pathways, thereby preventing bacterial growth. Further studies are required to elucidate these mechanisms in detail.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that alterations in its chemical structure can significantly influence its biological activity. For instance, modifications to the hydrazine or trifluoromethylthio groups could enhance or diminish its antibacterial properties. Comparative analysis with similar compounds reveals the unique advantages offered by this specific arrangement.

Comparative Analysis with Related Compounds

A comparative analysis table illustrates the biological activities of structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Chloro-2-hydrazino-5-(trifluoromethyl)pyridine | Chlorine substituent on pyridine | Potential anti-bacterial properties |

| 2-Hydroxy-5-(trifluoromethyl)pyridine | Hydroxyl group instead of hydrazine | Known for herbicidal activity |

| 5-(Trifluoromethyl)-2-pyridinol | Hydroxy group on pyridine | Used in agricultural applications |

This table highlights how the unique combination of functional groups in this compound enhances its biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound and its derivatives:

- Anti-tubercular Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited MIC values ranging from 0.5 to 1.0 μg/mL against various strains of Mycobacterium tuberculosis, including resistant variants .

- Safety Profile : Toxicity assessments indicate that high doses (up to 800 mg/kg) have acceptable safety profiles in vivo, making it a candidate for further development in drug formulations .

- Pharmacokinetic Properties : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics, enhancing its potential as a therapeutic agent .

Properties

CAS No. |

1204235-08-4 |

|---|---|

Molecular Formula |

C6H6F3N3S |

Molecular Weight |

209.19 g/mol |

IUPAC Name |

[5-(trifluoromethylsulfanyl)pyridin-2-yl]hydrazine |

InChI |

InChI=1S/C6H6F3N3S/c7-6(8,9)13-4-1-2-5(12-10)11-3-4/h1-3H,10H2,(H,11,12) |

InChI Key |

GEAYNVRWHFRLPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1SC(F)(F)F)NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.